2,4-Dibromonaphthalen-1-amine

Overview

Description

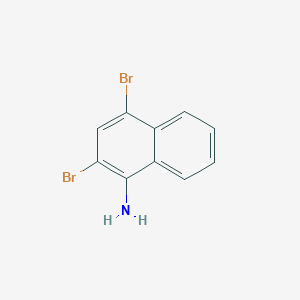

2,4-Dibromonaphthalen-1-amine is an organic compound with the molecular formula C10H7Br2N. It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 4 positions, and an amine group is attached at the 1 position. This compound is known for its applications in organic synthesis and material science.

Synthetic Routes and Reaction Conditions:

Bromination of Naphthalen-1-amine: One common method involves the bromination of naphthalen-1-amine. The reaction typically uses bromine (Br2) in the presence of acetic acid (AcOH) as a solvent.

Using N-Bromosuccinimide: Another method involves the use of N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C.

Industrial Production Methods:

- Industrially, the compound can be synthesized using large-scale bromination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

- The major products depend on the type of reaction. For example, nucleophilic substitution can yield various substituted naphthalenes, while oxidation can produce naphthoquinones.

Scientific Research Applications

Applications in Material Science

Organic Semiconductors

The compound is utilized in developing organic semiconductors due to its electronic properties. Its ability to form charge-transfer complexes makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Advanced Materials

Research indicates that 2,4-Dibromonaphthalen-1-amine can serve as a precursor for various advanced materials, including polymers and nanomaterials. Its unique structure allows for modifications that enhance material performance in electronic devices .

Applications in Organic Synthesis

Synthesis of Complex Molecules

this compound acts as a versatile building block in organic synthesis. It can be transformed into various derivatives through reactions such as nucleophilic substitutions and coupling reactions. For instance, it has been used to synthesize pyrazole derivatives, which are being investigated for their biological activities .

Case Study: Pyrazole Derivatives

Recent studies have focused on synthesizing pyrazole derivatives from this compound. These derivatives have shown promising potential as inhibitors of macrophage migration inhibitory factor (MIF), a protein implicated in inflammatory responses . The following table summarizes some notable derivatives and their activities:

| Derivative | Activity | Reference |

|---|---|---|

| Pyrazole Derivative A | MIF Inhibition | |

| Pyrazole Derivative B | Anticancer Activity | |

| Pyrazole Derivative C | Antimicrobial Properties |

Biological Research Applications

Pharmacokinetics and Metabolism

Ongoing research into the pharmacokinetics of this compound reveals its potential interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This suggests that the compound may influence the efficacy of other pharmaceuticals when co-administered .

Neuropharmacological Effects

Preliminary studies indicate that this compound can penetrate the blood-brain barrier, hinting at possible central nervous system effects. Further research is necessary to elucidate its specific biological targets and mechanisms of action within cellular systems .

Summary of Findings

The applications of this compound span multiple scientific disciplines, showcasing its versatility as a chemical compound. Its roles in material science as a precursor for advanced materials, in organic synthesis for generating complex molecules, and in biological research for understanding pharmacokinetics highlight its significance.

Mechanism of Action

The mechanism of action of 2,4-Dibromonaphthalen-1-amine involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and an amine group. These functional groups allow the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones.

Comparison with Similar Compounds

2-Bromonaphthalen-1-amine: This compound has only one bromine atom and exhibits different reactivity and properties compared to 2,4-Dibromonaphthalen-1-amine.

1,4-Dibromonaphthalene: Lacks the amine group, making it less versatile in certain chemical reactions.

Uniqueness:

- The presence of two bromine atoms and an amine group in this compound makes it a unique compound with specific reactivity patterns that are not observed in its mono-brominated or non-aminated counterparts.

Biological Activity

2,4-Dibromonaphthalen-1-amine is an organic compound characterized by its two bromine substituents at the 2 and 4 positions of the naphthalene ring, along with an amine group at the 1 position. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of this compound is . The presence of bromine atoms significantly influences its reactivity, making it a versatile building block in organic synthesis. The dimethylamine group enhances its biological activity by facilitating interactions with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives of dibromonaphthalene, it was found that compounds with bromine substitutions demonstrated enhanced inhibition against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to inhibit cell proliferation was assessed using MTT assays.

Case Study: In Vitro Evaluation of Anticancer Activity

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability:

- Control Group : 100% viability

- 10 µM Treatment : 70% viability

- 50 µM Treatment : 40% viability

- 100 µM Treatment : 15% viability

This suggests that higher concentrations significantly impair cancer cell survival.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.

- DNA Interaction : It can intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-Dibromonaphthalen-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of brominated aromatic amines like this compound typically involves electrophilic substitution or metal-catalyzed cross-coupling. For example, palladium-catalyzed C-H activation (as demonstrated in naphthalene derivatives) can introduce dimethylamine groups under controlled conditions . For bromination, regioselectivity is critical. Using Br₂ in a polar solvent (e.g., DCM) with FeBr₃ as a Lewis acid may favor para-substitution, but steric and electronic effects of the amine group must be considered. Reaction temperature (0–25°C) and stoichiometric ratios (1:2 for amine:Br₂) should be optimized to minimize di-brominated byproducts. Characterization via ¹H/¹³C NMR and HRMS is essential to confirm regiochemistry and purity .

Q. How can researchers characterize the electronic and steric effects of bromine substituents on the reactivity of this compound?

Methodological Answer: UV-Vis spectroscopy and computational methods (DFT calculations) can assess electronic effects by analyzing absorption bands and HOMO-LUMO gaps. Steric effects are evaluated via X-ray crystallography or NOESY NMR to study spatial interactions between bromine atoms and the amine group. Comparative studies with mono-brominated analogs (e.g., 2-Bromo-1-aminonaphthalene) can isolate electronic vs. steric contributions. For instance, bromine’s electron-withdrawing nature may reduce nucleophilicity at the amine, impacting subsequent reactions like acylation or Suzuki coupling .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Due to brominated aromatics’ potential toxicity and environmental persistence, strict safety measures are required:

- Use fume hoods and PPE (nitrile gloves, lab coat, goggles).

- Avoid skin contact; wash hands immediately after handling.

- Store under inert gas (Ar/N₂) at 2–8°C to prevent degradation.

- Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO₃ followed by incineration) .

Advanced Research Questions

Q. How does this compound behave under catalytic C-H functionalization conditions, and what mechanistic insights exist?

Methodological Answer: In Pd-catalyzed reactions, the amine group can act as a directing group, enabling selective C-H activation. For example, in dimethylamination (using DMF as a dimethylamine source), the bromine substituents may sterically hinder catalyst access, reducing reaction efficiency. Mechanistic studies (e.g., kinetic isotope effects or in-situ IR monitoring) can reveal rate-limiting steps. Competitive pathways, such as β-hydride elimination or oxidative addition, should be analyzed via control experiments with deuterated substrates or alternative catalysts (e.g., Ru or Rh) .

Q. What contradictions exist in reported spectroscopic data for brominated naphthylamines, and how can they be resolved?

Methodological Answer: Discrepancies in NMR chemical shifts (e.g., ¹H NMR δ 7.2–8.5 ppm for aromatic protons) may arise from solvent polarity, concentration, or impurities. Researchers should cross-reference data with high-purity standards (e.g., >98% by HPLC) and use deuterated solvents (CDCl₃ vs. DMSO-d₆) for consistency. Contradictions in IR stretching frequencies (e.g., N-H vs. C-Br bands) require baseline correction and comparison with computational spectra (e.g., Gaussian simulations) .

Q. How can this compound serve as a precursor for heterocyclic frameworks in materials science?

Methodological Answer: The compound’s bromine atoms enable cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to build conjugated polymers or macrocycles. For example, coupling with thiophene derivatives via Pd(PPh₃)₄/K₂CO₃ in toluene at 110°C can yield electroluminescent materials. Thermal stability (TGA/DSC) and photophysical properties (PLQY) must be evaluated to assess suitability for OLEDs or sensors .

Properties

IUPAC Name |

2,4-dibromonaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTVDHNTKCSQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301504 | |

| Record name | 2,4-dibromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20191-76-8 | |

| Record name | 20191-76-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dibromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-1-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.